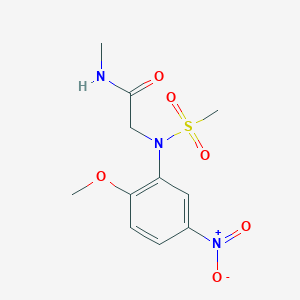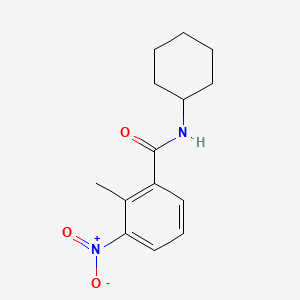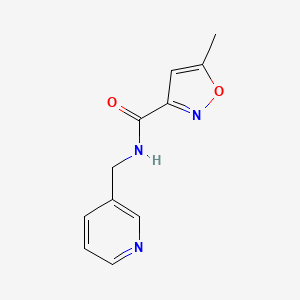
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as MNNG, is a synthetic compound that has been extensively used in scientific research. It is a potent alkylating agent that can cause DNA damage and has been used to induce mutations in various organisms.
作用機序
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is an alkylating agent that can react with DNA to form covalent bonds. It primarily reacts with the purine bases, particularly guanine, and can cause DNA damage such as base pair substitutions, deletions, and insertions. The DNA damage induced by N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can interfere with DNA replication and transcription, leading to mutations and cell death.
Biochemical and Physiological Effects:
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can cause a wide range of biochemical and physiological effects, depending on the dose and the organism being studied. In bacteria, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can induce mutations that confer resistance to antibiotics or alter metabolic pathways. In yeast, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can induce mutations that affect cell growth and division. In mammalian cells, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can induce mutations that lead to cancer or cell death.
実験室実験の利点と制限
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a powerful tool for inducing mutations in various organisms and studying the mechanisms of mutagenesis and DNA repair. It is relatively easy to use and can be applied to a wide range of experimental systems. However, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide also has some limitations. It can induce a high frequency of mutations, which can make it difficult to isolate specific mutations of interest. N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can also induce a wide range of mutations, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One area of research is to study the mechanisms of DNA repair that are activated in response to N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide-induced DNA damage. Another area of research is to develop new methods for isolating specific mutations induced by N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. Finally, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can be used to study the role of DNA damage in aging and age-related diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a potent alkylating agent that has been extensively used in scientific research. It is a powerful tool for inducing mutations and studying the mechanisms of mutagenesis and DNA repair. N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has a wide range of biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for research on N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, including studying DNA repair mechanisms, developing new methods for isolating specific mutations, and studying the role of DNA damage in aging and disease.
合成法
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can be synthesized by reacting N-methyl-N-(methylsulfonyl)glycine with 2-methoxy-5-nitrobenzyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization.
科学的研究の応用
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been widely used in scientific research as a tool to induce mutations in various organisms. It has been used in bacterial, yeast, and mammalian systems to study the mechanisms of mutagenesis and DNA repair. N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been used to study the role of DNA damage in carcinogenesis and aging.
特性
IUPAC Name |
2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6S/c1-12-11(15)7-13(21(3,18)19)9-6-8(14(16)17)4-5-10(9)20-2/h4-6H,7H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPASEJYDVYWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=C(C=CC(=C1)[N+](=O)[O-])OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)
![2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)
![7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5888553.png)
![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5888583.png)



![(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5888609.png)
![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5888617.png)
![N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B5888625.png)
![2-(trifluoromethyl)benzaldehyde O-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5888631.png)